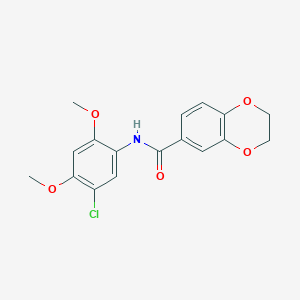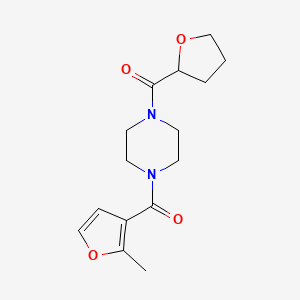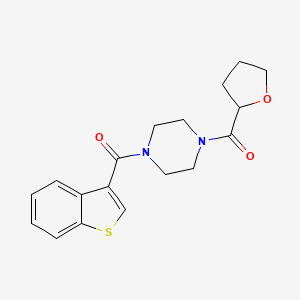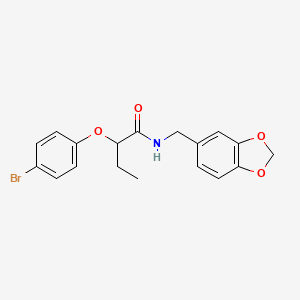![molecular formula C16H13N3OS B4181444 2-{[1,1'-biphenyl]-4-yl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4181444.png)
2-{[1,1'-biphenyl]-4-yl}-N-(1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-{[1,1'-biphenyl]-4-yl}-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a biphenyl group attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
Similar compounds such as (+)-2-(4-biphenyl)propionic acid have been found to target prostaglandin g/h synthase 1 .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets and induce changes that lead to its therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect the synthesis of prostaglandins .
Pharmacokinetics
Similar compounds such as flurbiprofen have been found to be rapidly and almost completely absorbed when given orally . The area under the plasma concentration-time curve of flurbiprofen is proportional to the dose administered to patients .
Result of Action
Similar compounds have been found to have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-biphenylcarboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-yl}-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole: Known for its use as an electron-transport material in organic light-emitting diodes (OLEDs).
2-(4-biphenylyl)propionic acid: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
2-(2-fluoro-4-biphenylyl)propionic acid: Investigated for its anti-inflammatory and analgesic activities.
Uniqueness
2-{[1,1'-biphenyl]-4-yl}-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(18-16-19-17-11-21-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCFCPGFOEJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-6-nitro-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181371.png)


![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]ethanone](/img/structure/B4181389.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4181390.png)


![METHYL 2-[2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4181410.png)
![N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4181418.png)
![3-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4181455.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B4181468.png)
